![molecular formula C13H14N2O3S2 B2889008 N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034570-62-0](/img/structure/B2889008.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide” is a compound that incorporates a thiophene moiety . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Scientific Research Applications
Anticancer and Radiosensitizing Properties
One significant application of sulfonamide derivatives, like N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide, is in the realm of anticancer research. Studies have shown that these compounds exhibit potent in vitro anticancer activity against various human tumor cell lines. For instance, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties, showing higher activity than the known anticancer drug doxorubicin in certain cases. These compounds also demonstrated an ability to enhance the cell-killing effect of γ-radiation, indicating their potential use as radiosensitizers in cancer treatment (Ghorab et al., 2015).
Antibacterial Activity
Another application of these sulfonamide derivatives is their antibacterial activity. Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and tested for their antibacterial properties. Several compounds were found to have high activities, suggesting the potential use of such sulfonamide derivatives as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anticancer Agents
Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial and anticancer properties. Novel pyridin-N-ethyl-N-methylbenzenesulfonamides, for example, were shown to possess efficient anticancer and antimicrobial agents against a range of targets, including breast cancer cell lines and gram-negative bacteria. These findings are supported by molecular docking studies indicating these compounds as suitable inhibitors against specific enzymes, highlighting their therapeutic potential (Debbabi et al., 2017).
Photovoltaic Studies
The structural versatility of sulfonamide derivatives extends to applications in materials science, such as in the development of photovoltaic materials. For instance, dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands have been studied for their structural and photovoltaic properties, indicating moderate power conversion efficiency in dye-sensitized solar cells (DSSCs). This research suggests a pathway for the use of sulfonamide derivatives in the creation of new materials for solar energy conversion (Jayapal et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, generally exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
This interaction could potentially inhibit the activity of the targets, thereby affecting the associated biological processes .
Biochemical Pathways
Given the general behavior of sulfonamides, it can be inferred that the compound might affect pathways associated with its targets, leading to downstream effects .
Result of Action
Based on the general behavior of sulfonamides, it can be inferred that the compound might lead to changes at the molecular and cellular levels, potentially affecting the normal functioning of the cells .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-10(16)13-5-4-11(19-13)6-8-15-20(17,18)12-3-2-7-14-9-12/h2-5,7,9,15H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRCPMYSXGPHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide |
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